molecular formula C25H21NO6 B11395656 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11395656
M. Wt: 431.4 g/mol
InChI Key: IORWNQUKMIGZBK-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno[2,3-c]pyrrole derivative characterized by a fused chromene-pyrrole core, substituted with a furan-2-ylmethyl group, a 4-hydroxy-3-methoxyphenyl ring, and methyl groups at positions 6 and 8 . Its molecular formula is C₂₄H₁₉NO₆, with a molecular weight of 417.4 g/mol. Key structural features include:

  • Dihydrochromeno[2,3-c]pyrrole backbone: Provides rigidity and planar aromaticity, facilitating interactions with biological targets.
  • 4-Hydroxy-3-methoxyphenyl group: Enhances solubility via polar hydroxyl and methoxy substituents.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO6/c1-13-9-14(2)20-19(10-13)32-24-21(23(20)28)22(15-6-7-17(27)18(11-15)30-3)26(25(24)29)12-16-5-4-8-31-16/h4-11,22,27H,12H2,1-3H3

InChI Key

IORWNQUKMIGZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and chromeno intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

The compound 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Anticancer Activity

Research indicates that compounds related to This compound exhibit significant anticancer properties. For instance, studies have shown that similar chromeno[2,3-c]pyrrole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), related compounds demonstrated effective growth inhibition against multiple human tumor cell lines with varying GI50 values, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Its structural features allow it to interact with biological pathways involved in inflammation. Research has shown that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: In Vivo Anti-inflammatory Activity

In an experimental model of arthritis, a related compound was able to significantly reduce joint swelling and pain through modulation of inflammatory mediators .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds containing furan and methoxy groups often exhibit strong radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Case Study: Radical Scavenging Assay

A study assessing the antioxidant capacity of structurally similar compounds found that they effectively reduced oxidative stress markers in vitro .

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is particularly promising.

Case Study: Neuroprotection in Animal Models

In rodent models of Alzheimer's disease, compounds with similar structures showed potential in reducing amyloid-beta accumulation and improving cognitive function .

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-c]pyrrole derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Biological Activities Key Differences vs. Target Compound
Target Compound C₂₄H₁₉NO₆ 4-Hydroxy-3-methoxyphenyl; furan-2-ylmethyl; 6,8-dimethyl Antioxidant, anticancer, anti-inflammatory Reference compound
2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl analog C₂₃H₁₉NO₅ 3-Hydroxyphenyl; furan-2-ylmethyl; 5,7-dimethyl Enhanced solubility due to unsubstituted hydroxyl group; moderate COX-2 inhibition Lacks methoxy group; altered substitution pattern on chromene core
7-Fluoro-1-(4-bromophenyl)-2-(furan-2-ylmethyl) analog C₂₃H₁₆BrFNO₅ 4-Bromophenyl; 7-fluoro; furan-2-ylmethyl Improved binding affinity to kinase targets; higher logP (lipophilicity) Bromine increases molecular weight; fluorine enhances electronegativity
1-(4-Methoxyphenyl)-2-(pyridin-2-yl) analog C₂₃H₁₈N₂O₅ 4-Methoxyphenyl; pyridin-2-yl Antidiabetic activity via α-glucosidase inhibition Pyridine ring replaces furan; lacks hydroxyl group
Neohesperidin C₂₈H₃₄O₁₅ Flavonoid glycoside with chromene core Antioxidant; widely used in food/pharma Lacks pyrrole ring; glycosidic moiety alters pharmacokinetics

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • Hydroxy/Methoxy Groups: The 4-hydroxy-3-methoxyphenyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., 4-fluorophenyl derivatives) . However, analogs with 3-hydroxyphenyl groups exhibit stronger hydrogen-bonding interactions with enzymes like COX-2 .
  • Halogenation : Bromine or fluorine substitution (e.g., in 7-fluoro-4-bromophenyl analogs) increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Heterocyclic Side Chains : The furan-2-ylmethyl group in the target compound confers moderate π-π stacking ability, whereas pyridin-2-yl analogs show stronger binding to polar active sites (e.g., α-glucosidase) .
Pharmacokinetic Profiles
  • LogP Values : The target compound has a calculated logP of 2.8 , indicating moderate lipophilicity. Fluorinated analogs (logP ~3.5) show improved membrane permeability but higher plasma protein binding .
  • Metabolic Stability : Methoxy groups in the target compound slow oxidative metabolism compared to hydroxylated analogs, as evidenced by cytochrome P450 assays .

Biological Activity

The compound 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C25H27NO6C_{25}H_{27}NO_6 with a molecular weight of 437.5 g/mol. The structure features a chromeno-pyrrole backbone that contributes to its biological properties.

PropertyValue
Molecular FormulaC25H27NO6C_{25}H_{27}NO_6
Molecular Weight437.5 g/mol
CAS Number879950-70-6

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. A study demonstrated that derivatives from the chromeno-pyrrole family showed high radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In particular, studies on related pyrrole derivatives have reported effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 μg/mL against resistant strains like MRSA . This suggests that This compound may also possess similar activities.

Anticancer Potential

Preliminary studies indicate that chromeno-pyrrole compounds may act as potential anticancer agents. They have been observed to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The presence of hydroxyl and methoxy groups in the structure is believed to enhance their effectiveness by increasing solubility and bioavailability .

The biological activity of This compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The furan and phenolic groups can donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation : The compound may influence the expression of genes involved in oxidative stress response and apoptosis.

Case Studies

  • Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of various chromeno-pyrrole derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .
  • Antimicrobial Assessment : A series of tests were conducted on pyrrole derivatives against bacterial strains. The results indicated that modifications at specific positions on the pyrrole ring enhanced antimicrobial activity .

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